

Application Notes and Protocols for LY3009120

Xenograft Models

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Compound of Interest

Compound Name: LY3009120

Cat. No.: B612214

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Abstract

These application notes provide a comprehensive guide for designing and executing preclinical xenograft studies to evaluate the efficacy of **LY3009120**, a potent pan-RAF inhibitor. Detailed protocols for establishing subcutaneous xenograft models, drug administration, tumor growth monitoring, and pharmacodynamic analyses are presented. This document is intended to aid researchers in obtaining robust and reproducible data for the preclinical assessment of **LY3009120** and other targeted therapies.

Introduction

LY3009120 is a pan-RAF and RAF dimer inhibitor that targets ARAF, BRAF, and CRAF kinases, which are key components of the MAPK/ERK signaling pathway.[1][2][3][4] Dysregulation of this pathway, often through mutations in BRAF or RAS genes, is a critical driver in numerous cancers, including melanoma, colorectal, and lung cancer.[5][6][7] **LY3009120** has demonstrated significant anti-tumor activity in preclinical models with BRAF and KRAS mutations by inhibiting MEK and ERK phosphorylation, leading to G1 cell cycle arrest.[1][5][7] Unlike selective BRAF inhibitors, **LY3009120** minimizes paradoxical MAPK pathway activation in RAS-mutant settings, making it a promising therapeutic agent for a broader range of tumors.[5][8]

This document outlines the experimental design for evaluating **LY3009120** in xenograft models, providing standardized protocols to ensure data integrity and comparability across studies.

Data Presentation

Table 1: In Vitro Activity of LY3009120

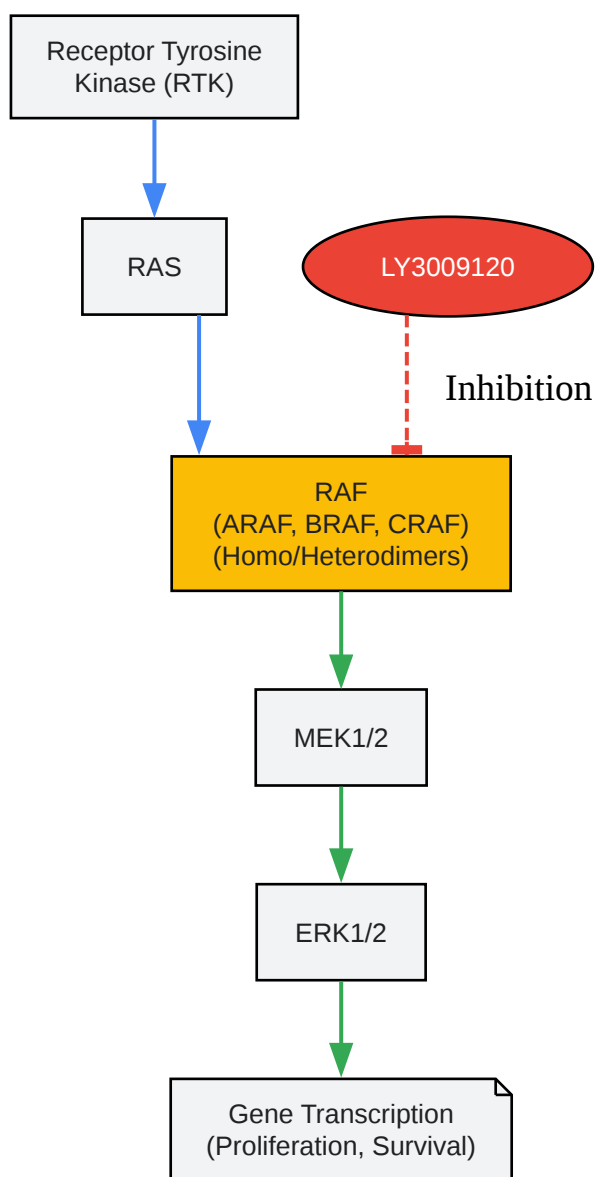
Cell Line	Mutation Status	IC50 (nM)	Assay Type	Reference
A375	BRAF V600E	31-47	Kinase Assay	[1]
HCT116	KRAS G13D	220	Cell Growth Assay	[9]
Colo 205	BRAF V600E	-	-	[5]

Note: IC50 values can vary depending on the specific assay conditions.

Table 2: In Vivo Efficacy of LY3009120 in Xenograft Models

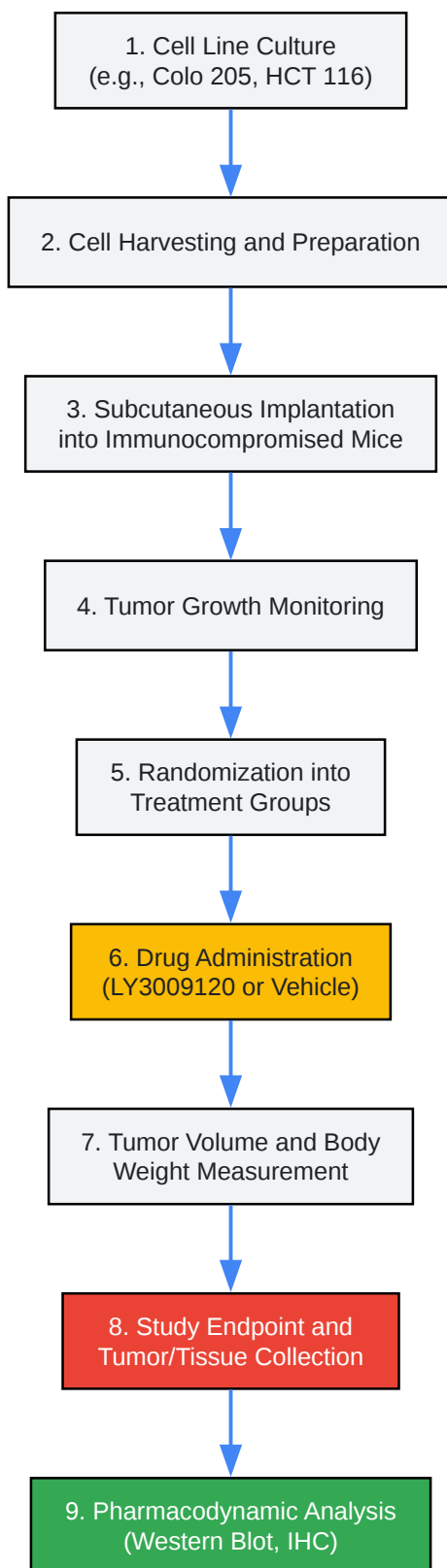
Xenograft Model	Mutation Status	LY3009120 Dose	Tumor Growth Inhibition/Regression	Reference
Colo 205	BRAFmut	20 mg/kg, bid	Significant tumor regression (46.7% from baseline)	[5] [10]
HCT 116	KRASmut	20 mg/kg, bid	Significant inhibition of tumor growth (delta T/C = 35.4%)	[5] [10]
A375	BRAF V600E	3 to 50 mg/kg, single dose p.o.	Dose-dependent inhibition of phospho-ERK	[9]
ST019VR PDX	BRAF V600E	15 or 30 mg/kg, p.o.	Dose-dependent tumor growth inhibition	[9]
H2405	-	15 or 30 mg/kg	Almost complete tumor growth regression	[10]

Mandatory Visualizations



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Caption: RAF-MEK-ERK Signaling Pathway Inhibition by **LY3009120**.



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